molecular formula C13H15Cl2N3O2 B5754071 N~1~-(3,4-dichlorophenyl)-1,4-piperidinedicarboxamide

N~1~-(3,4-dichlorophenyl)-1,4-piperidinedicarboxamide

Cat. No. B5754071
M. Wt: 316.18 g/mol
InChI Key: AJBSMUQOCSPILE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N1-(3,4-dichlorophenyl)-1,4-piperidinedicarboxamide often involves multi-step chemical processes. For example, the synthesis of related piperazine derivatives starts from basic chemical precursors like dichloro-nitrobenzene and piperazine, involving steps such as alkylation, acidulation, and reduction of the nitro group, leading to the formation of the desired compound with a total yield of 48.2% (Quan, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(3,4-dichlorophenyl)-1,4-piperidinedicarboxamide is characterized by detailed conformational studies. These studies, such as those using AM1 molecular orbital method, reveal distinct conformations that are key to understanding the compound's interaction with biological receptors and its overall chemical behavior (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of N1-(3,4-dichlorophenyl)-1,4-piperidinedicarboxamide and its analogs can be influenced by their molecular structure. For instance, the presence of the dichlorophenyl and piperidine groups contributes to the compound's ability to participate in various chemical reactions, including those crucial for its antagonistic activity at certain receptors, as demonstrated in studies exploring its interaction with the cannabinoid CB1 receptor (Hurst et al., 2002).

properties

IUPAC Name

1-N-(3,4-dichlorophenyl)piperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O2/c14-10-2-1-9(7-11(10)15)17-13(20)18-5-3-8(4-6-18)12(16)19/h1-2,7-8H,3-6H2,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBSMUQOCSPILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(3,4-dichlorophenyl)piperidine-1,4-dicarboxamide

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